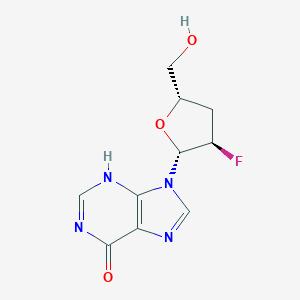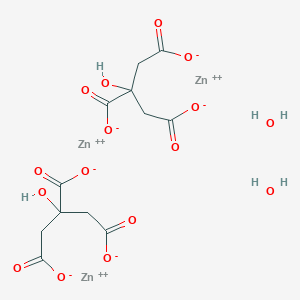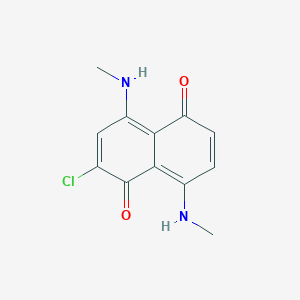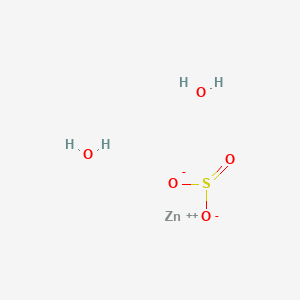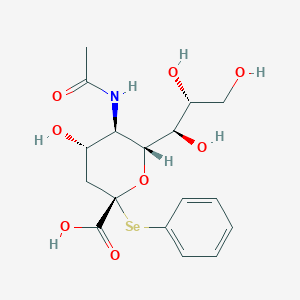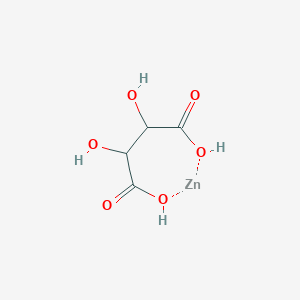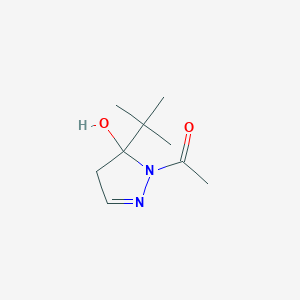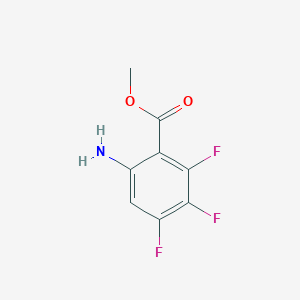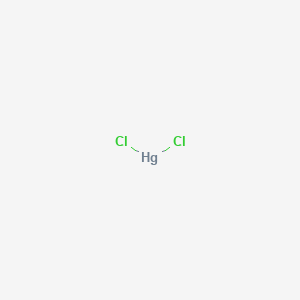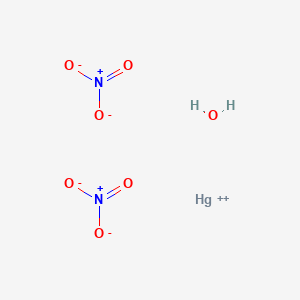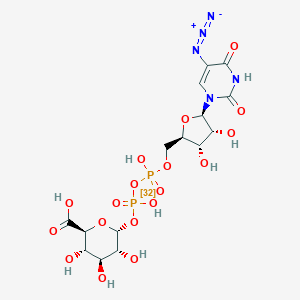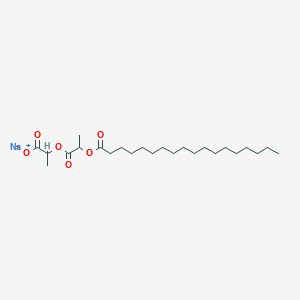
Sodium stearoyl-2-lactylate
Übersicht
Beschreibung
Sodium stearoyl-2-lactylate, also known as this compound, is a useful research compound. Its molecular formula is C24H44NaO6 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. soluble in ethanol. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Sodium stearoyl-2-lactylate (SSL) primarily targets gluten proteins in food products . It interacts with these proteins, promoting their aggregation .
Mode of Action
SSL is a versatile emulsifier with both ionic and nonpolar properties . This allows it to interact with gluten proteins, promoting their aggregation . SSL’s ability to create and trap air bubbles also allows it to act as a foaming agent .
Biochemical Pathways
SSL is synthesized from food-grade stearic acid (mostly from palm oil), lactic acid (from the fermentation of sugar beet or chemical synthesis), and sodium hydroxide . It is produced by the esterification of stearic acid and lactic acid to form stearoyl lactylic acid, which is then neutralized into the sodium salt with sodium hydroxide .
Pharmacokinetics
and biodegradable. It is typically manufactured using biorenewable feedstocks , making it a sustainable choice for food production.
Result of Action
As a dough conditioner, SSL strengthens the gluten in bread, making it more extensible . This improves the dough’s ability to rise, increasing the volume of the finished product . SSL is also used as a whipping agent that produces fluffiness in artificial whipped cream, icings, and fillings .
Action Environment
SSL is slightly hygroscopic, soluble in ethanol and in hot oil or fat, and dispersible in warm water . These properties make SSL an excellent emulsifier for fat-in-water emulsions and allow it to function as a humectant . Under strong acid or strong alkali conditions, ssl can easily hydrolyze .
Biochemische Analyse
Biochemical Properties
Sodium stearoyl-2-lactylate is known to interact with gluten proteins promoting their aggregation . Its nonpolar portion allows it to interact with the hydrophobic regions of starch to delay the onset of staling . It is also used as a whipping agent that produces fluffiness in artificial whipped cream, icings, and fillings .
Cellular Effects
In vitro studies have shown that this compound can alter gut microbiota. It was found that 0.025% (w/v) of this compound reduced the relative abundance of the bacterial class Clostridia and others . It significantly reduced concentrations of butyrate, and increased concentrations of propionate compared to control cultures .
Molecular Mechanism
This compound is synthesized from food-grade stearic acid (mostly from palm oil), lactic acid (from the fermentation of sugar beet or chemical synthesis) and sodium hydroxide . Its linear-shaped chemical structure gives it the capacity to access gelatinized amylose inner helix. Its lipophilic moiety binds to the interior of the helix and the hydrophilic side to water, hence retarding retrogradation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to alter gut microbiota over time . It significantly reduced concentrations of butyrate, and increased concentrations of propionate compared to control cultures . The presence of this compound increased lipopolysaccharide, LPS and flagellin in cultured communities, thereby enhancing the proinflammatory potential of this compound-selected bacterial communities .
Dosage Effects in Animal Models
In animal models, this compound supplementation has been observed to improve growth performance. For example, in growing pigs, the addition of a low-net-energy diet with 0.05% this compound as an emulsifier enhanced the body weight and daily gain with no adverse effects on nutrient digestibility .
Metabolic Pathways
It is known to interact with gluten proteins and starch, affecting their biochemical properties .
Transport and Distribution
Eigenschaften
CAS-Nummer |
25383-99-7 |
|---|---|
Molekularformel |
C24H44NaO6 |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27); |
InChI-Schlüssel |
OXXZDFRVEHURLA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na] |
Key on ui other cas no. |
25383-99-7 |
Physikalische Beschreibung |
White or slightly yellowish powder or brittle solid with a characteristic odou |
Verwandte CAS-Nummern |
5793-94-2 (Parent) |
Löslichkeit |
Insoluble in water. Soluble in ethanol |
Synonyme |
Stearolacs |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium stearoyl-2-lactylate function as an emulsifier in food applications?
A: this compound acts as an emulsifier by interacting with both water and fat molecules. Its hydrophilic (water-loving) and lipophilic (fat-loving) components allow it to create a stable mixture, preventing separation and improving texture in baked goods [].
Q2: What are the specific effects of this compound on dough properties and bread quality?
A: this compound improves dough stability [, , ], enhances loaf volume [, ], and contributes to a softer crumb texture [, ] in bread. These effects are attributed to its interactions with gluten and starch within the dough matrix.
Q3: Does this compound impact the shelf life of bakery products?
A: this compound can contribute to a longer shelf life in bakery products like bread [] and chapatis [] by inhibiting staling. It achieves this by interacting with starch molecules, retarding their retrogradation and maintaining softness.
Q4: How does this compound interact with other food additives, such as enzymes, in bakery products?
A: this compound can work synergistically with enzymes like alpha-amylase to improve bread volume and crumb structure [, ]. This synergistic effect is likely due to the combined impact on starch functionality and dough properties.
Q5: Are there any applications of this compound beyond traditional bakery products?
A: this compound has been explored for its potential in improving the texture and stability of gluten-free cheese bread []. It's also used in confectionery coatings to create stable emulsions with desirable texture and melting properties [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C21H39NaO4, and its molecular weight is 382.52 g/mol.
Q7: Is there spectroscopic data available to characterize this compound?
A7: While the provided research papers do not specify detailed spectroscopic data, standard analytical techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize its structure.
Q8: How does this compound perform under different processing conditions, such as high temperatures during baking?
A: this compound is stable at high temperatures encountered during baking [, ] and retains its functionality, making it suitable for use in bakery products.
Q9: Are there any alternative emulsifiers with similar functionalities to this compound in bakery applications?
A: Yes, alternative emulsifiers like DATEM, monoglycerides, and lecithin [, , ] offer comparable functionalities to this compound in bakery applications. The choice of emulsifier often depends on the specific product requirements and desired characteristics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


